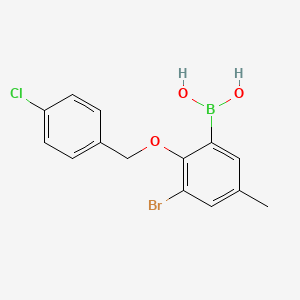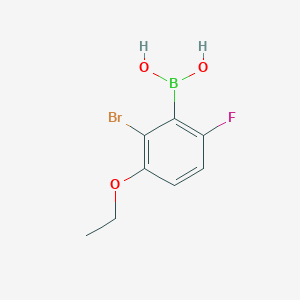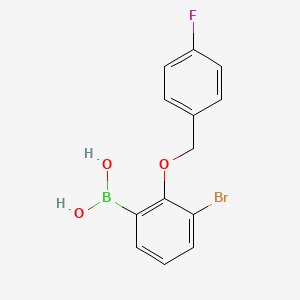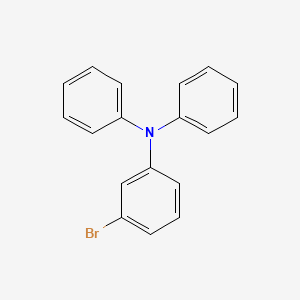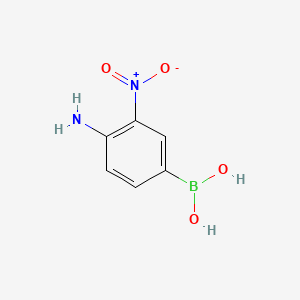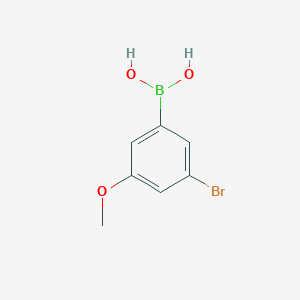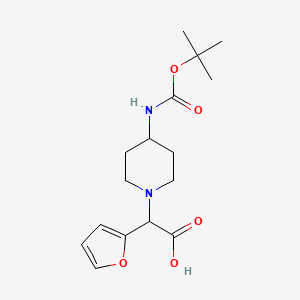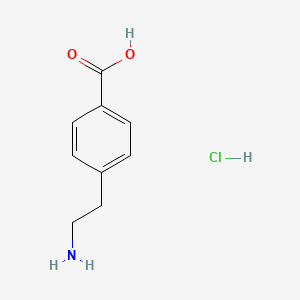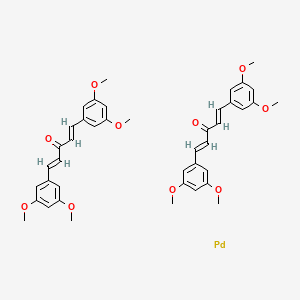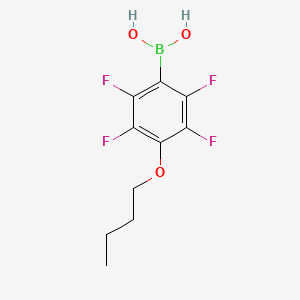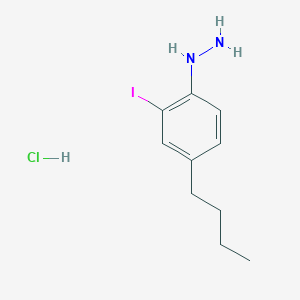
1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with other organic compounds. For instance, 1,2-bis(2,4,6-trinitrophenyl) hydrazine is synthesized by the condensation of picryl chloride with hydrazine hydrate in methanol . Similarly, t-butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate is prepared by refluxing t-butyl carbazate with an aldehyde in ethanol . These methods suggest that the synthesis of "1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride" could potentially involve a condensation reaction between an appropriate iodophenyl compound and hydrazine in the presence of a suitable solvent.
Molecular Structure Analysis
Hydrazine derivatives often exhibit interesting structural properties. For example, the crystal structure of a t-butyl hydrazine derivative shows a monoclinic crystal system with trans-geometry at the C=N bond . The molecular structure is crucial as it can influence the physical and chemical properties of the compound. Theoretical calculations, such as DFT, can be used to predict these properties and have been shown to agree well with experimental data .
Chemical Reactions Analysis
Hydrazine derivatives can undergo various chemical reactions, including cyclocondensation, as seen in the synthesis of pyrazole derivatives from trifluoromethyl-substituted dielectrophiles . The reactivity of these compounds can be influenced by their molecular structure, with factors such as the HOMO-LUMO energy gap playing a role in determining their chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives are diverse and can be tailored by modifying their molecular structure. For instance, energetic properties such as velocity of detonation can be theoretically computed and compared to other energetic materials . The electronic properties, such as chemical hardness and electrophilicity index, can also be calculated and used to predict the reactivity of the compounds . Additionally, the anti-Candida activity and cytotoxicity of certain hydrazine derivatives have been evaluated, indicating potential pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antifungal Activity
- Synthesis and Antimicrobial Properties: Novel derivatives of hydrazine, including those related to 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride, have been synthesized and tested for their antifungal properties. These compounds exhibit significant inhibitory activity against various Candida species, especially Candida albicans and Candida krusei, showing promise as antifungal agents (Secci et al., 2012).
Chemical Synthesis and Reaction Studies
- Larvicidal Activity of Hydrazine Derivatives: Studies on substituted benzoylhydrazines, related to 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride, have shown larvicidal activity against the rice stem borer. The hydrophobicity and bulkiness of substituents in these compounds significantly influence their biological activity (Oikawa et al., 1994).
- Hydrodehalogenation with Hydrazine Hydrochloride: Aryl and heteroaryl halides, including iodophenyl compounds, can undergo hydrodehalogenation when treated with hydrazine hydrochloride. This method, catalyzed by Pd/C, operates at room temperature and is compatible with various functional groups (Cellier et al., 2003).
Environmental and Biological Applications
- Fluorescent Probes for Hydrazine Detection: A ratiometric fluorescent probe has been developed for detecting hydrazine, a compound related to 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride. The probe exhibits a large Stokes shift and low cytotoxicity, making it suitable for environmental and biological sample analysis (Zhu et al., 2019).
Tumor Induction Studies
- Cancer Research with Hydrazine Derivatives: Research on n-butylhydrazine hydrochloride, a compound similar to 1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride, has shown its potential to induce lung tumors in mice. This underscores the importance of understanding the toxicological aspects of hydrazine derivatives (Nagel et al., 1975).
Eigenschaften
IUPAC Name |
(4-butyl-2-iodophenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2.ClH/c1-2-3-4-8-5-6-10(13-12)9(11)7-8;/h5-7,13H,2-4,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNSSEGBOBSGOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)NN)I.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butyl-2-iodophenyl)hydrazine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

